

Introduction: Identifying a Key Synthetic Building Block

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Compound of Interest

Compound Name: Methyl 3-formyl-2-nitrobenzoate

Cat. No.: B598951

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Methyl 3-formyl-2-nitrobenzoate, registered under CAS number 138229-59-1, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1] Also known by synonyms such as 3-Formyl-2-nitrobenzoic acid methyl ester and Benzoic acid, 3-formyl-2-nitro-, methyl ester, this molecule is not merely a laboratory curiosity but a critical intermediate in the production of high-value therapeutics.[1][2][3] Its structure, featuring a methyl ester, a nitro group, and an aldehyde (formyl group) on a benzene ring, provides a versatile platform for complex molecular construction.

The primary driver for its industrial relevance is its role as a pivotal precursor in the synthesis of Niraparib.[1][4] Niraparib is a potent poly(ADP-ribose)polymerase (PARP) inhibitor, a class of drugs that has revolutionized the treatment of specific cancers, particularly those associated with BRCA-1 and -2 mutations.[1] This guide provides an in-depth exploration of the synthesis, properties, applications, and handling of **Methyl 3-formyl-2-nitrobenzoate**, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. **Methyl 3-formyl-2-nitrobenzoate** is typically a white to off-white solid, whose stability and reactivity are governed by its unique trifunctional structure.[1][4]

Table 1: Key Physicochemical Properties of **Methyl 3-formyl-2-nitrobenzoate**

Property	Value	Source(s)
CAS Number	138229-59-1	[1][5][6]
Molecular Formula	C ₉ H ₇ NO ₅	[1][3][7]
Molecular Weight	209.16 g/mol	[1][3][7]
Appearance	White lumpy powder / Off-white solid	[1][4]
Boiling Point	354 °C	[1][2][4]
Flash Point	173 °C	[1][2][4]
Density	~1.386 g/cm ³	[1][2]
Solubility	Soluble in organic solvents	[1][5]
Storage Temp.	2-8 °C, under inert gas (Nitrogen or Argon)	[1]

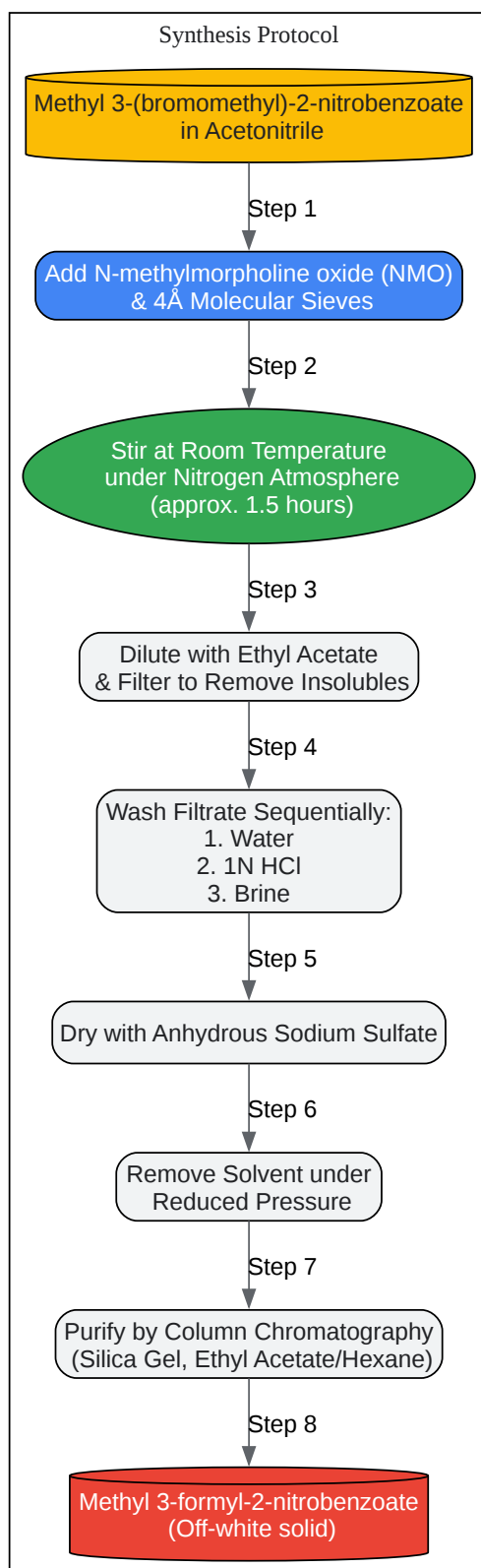
The presence of the electron-withdrawing nitro and formyl groups significantly influences the reactivity of the aromatic ring, making it a versatile substrate for various chemical transformations.

Synthesis Methodologies: From Precursor to Product

The reliable and efficient synthesis of **Methyl 3-formyl-2-nitrobenzoate** is paramount for its application in pharmaceutical manufacturing. The most cited and industrially relevant pathway involves the selective oxidation of a brominated precursor, Methyl 3-(bromomethyl)-2-nitrobenzoate.

Core Synthesis Workflow: Oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate

This method leverages a mild oxidizing agent, N-methylmorpholine N-oxide (NMO), to convert the bromomethyl group into a formyl group with high selectivity, a crucial consideration to avoid over-oxidation to the carboxylic acid.



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Caption: Workflow for the synthesis of **Methyl 3-formyl-2-nitrobenzoate**.

Detailed Experimental Protocol

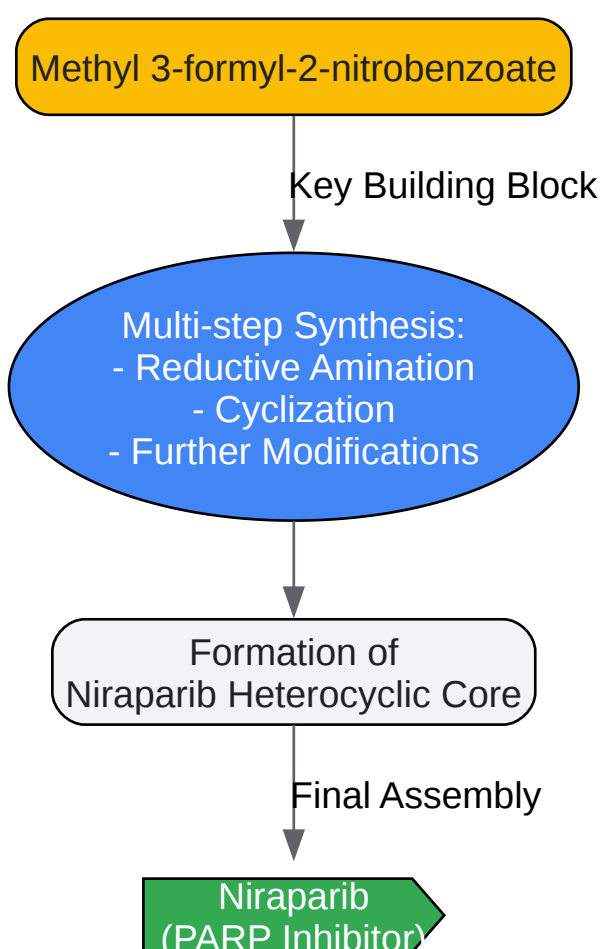
Causality and Self-Validation: This protocol, adapted from established literature, includes self-validating steps.[4] The use of 4Å molecular sieves is critical to sequester any water present, which could otherwise interfere with the reaction.[4] The sequential washing of the organic phase is a systematic purification step to remove unreacted reagents (HCl wash) and water-soluble impurities (water and brine washes), ensuring a cleaner crude product before final purification.

- **Reaction Setup:** In a nitrogen-purged reaction vessel, dissolve Methyl 3-(bromomethyl)-2-nitrobenzoate (1 equivalent) in acetonitrile. Add 4Å molecular sieves (approx. 5g per gram of starting material).[4]
- **Reagent Addition:** To the stirred suspension, add N-methylmorpholine N-oxide (NMO) (2 equivalents).[4]
- **Reaction Monitoring:** Allow the mixture to stir at room temperature for approximately 1.5 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Dilute the reaction mixture with ethyl acetate and remove the insoluble materials (molecular sieves and by-products) by vacuum filtration.[4]
- **Aqueous Wash:** Transfer the filtrate to a separatory funnel and wash sequentially with water, 1N HCl, and finally, brine.[4]
- **Drying and Concentration:** Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude residue.[4]
- **Purification:** Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:3 v/v) to afford the final product as an off-white solid.[4]

An alternative patented method involves the chlorination of methyl 3-methyl-2-nitrobenzoate followed by hydrolysis in the presence of a phase transfer catalyst and zinc chloride, highlighting the diverse synthetic strategies available for this intermediate.[8]

Application in Pharmaceutical Synthesis: The Niraparib Pathway

The principal application of **Methyl 3-formyl-2-nitrobenzoate** is as a cornerstone intermediate for the PARP inhibitor, Niraparib.[1][4] The formyl and nitro groups serve as reactive handles for the construction of the complex heterocyclic core of the drug. In the synthesis of Niraparib, this intermediate undergoes a reductive amination or a related cyclization reaction, forming a key part of the final drug structure.



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Caption: Role of the intermediate in the synthesis of Niraparib.

Broader Industrial Applications

Beyond its celebrated role in pharmaceuticals, **Methyl 3-formyl-2-nitrobenzoate** also functions as a phase transfer catalyst.[1][4][5] In this capacity, it facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This property is utilized in the synthesis of chlorinated hydrocarbons from inorganic chlorides and as a catalyst in the production of polychlorinated biphenyls.[1][4][5]

Safety, Handling, and Storage: A Mandate for Control

As with any reactive chemical intermediate, stringent safety protocols are non-negotiable. **Methyl 3-formyl-2-nitrobenzoate** is classified as hazardous, and a thorough understanding of its risks is essential for safe handling.

Table 2: GHS Hazard Classification

Hazard Statement	Description	Classification	Source(s)
H302	Harmful if swallowed	Acute toxicity, oral (Category 4)	[7][9]
H312	Harmful in contact with skin	Acute toxicity, dermal (Category 4)	[7][9]
H315	Causes skin irritation	Skin irritation (Category 2)	[7][9]
H319	Causes serious eye irritation	Eye irritation (Category 2)	[7][9]
H332	Harmful if inhaled	Acute toxicity, inhalation (Category 4)	[7][9]
H335	May cause respiratory irritation	Specific target organ toxicity, single exposure (Category 3)	[7]

Mandatory Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
- Handling: Avoid dust formation and contact with skin, eyes, and clothing.[9][10] Use personal protective equipment as required.[9]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing.[9][10]
 - Eye Contact: Rinse cautiously with water for several minutes.[9] If contact lenses are present, remove them if easy to do so. Continue rinsing.
 - Ingestion: Rinse mouth with water and seek medical attention.[9]
 - Inhalation: Move the victim to fresh air.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] For long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

Conclusion

Methyl 3-formyl-2-nitrobenzoate (CAS: 138229-59-1) is a quintessential example of a specialty chemical intermediate whose value is defined by its strategic application. While it possesses broader utility as a phase transfer catalyst, its identity in modern organic synthesis is inextricably linked to its role as a non-negotiable building block for the anticancer drug Niraparib. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures is therefore essential for any research or development team operating in the fields of medicinal chemistry and pharmaceutical manufacturing.

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